molecular formula C9H11ClO2 B3191082 1,3-Propanediol, 1-(3-chlorophenyl)- CAS No. 51699-45-7

1,3-Propanediol, 1-(3-chlorophenyl)-

Cat. No. B3191082
CAS RN: 51699-45-7
M. Wt: 186.63 g/mol
InChI Key: VJGRFGFLZJIODS-UHFFFAOYSA-N
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Description

1,3-Propanediol, 1-(3-chlorophenyl)- is an organic compound with the molecular formula C9H11ClO2 . It is a derivative of 1,3-Propanediol, which is a 3-carbon diol, a colorless viscous liquid that is miscible with water .


Synthesis Analysis

The synthesis of 1,3-Propanediol (1,3-PDO) has been studied extensively. One method involves the hydration of acrolein . Another method involves the hydrogenation of methyl 3-hydroxypropionate (3-HPM) using Co2 (CO)8 as a catalyst . Other methods involve the cross-aldol reaction of HCHO with CH3CHO and the synthesis from glycidol over a carbon film encapsulated Co nanoparticle catalyst .


Chemical Reactions Analysis

1,3-Propanediol displays the typical properties of alcohols. At elevated temperatures, it can condense with carboxylic acids to form esters, similar to 1,2-propanediol. Additionally, it can react with acid chlorides and isocyanates to form esters and urethanes, respectively .


Physical And Chemical Properties Analysis

1,3-Propanediol is a colorless viscous liquid that is miscible with water. It has a molar mass of 76.095 g·mol−1, a density of 1.0597 g cm−3, a melting point of −27 °C, and a boiling point of 211 to 217 °C . The physical and chemical properties of the 1-(3-chlorophenyl)- derivative are not explicitly mentioned in the search results.

Future Directions

The production of 1,3-Propanediol from renewable feedstocks by green processes is attracting wide attention. The development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

properties

IUPAC Name

1-(3-chlorophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGRFGFLZJIODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474844
Record name 1,3-Propanediol, 1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51699-45-7
Record name 1,3-Propanediol, 1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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